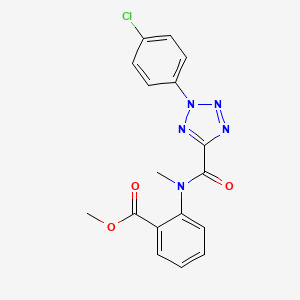
methyl 2-(2-(4-chlorophenyl)-N-methyl-2H-tetrazole-5-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl benzoate compounds are often used in the synthesis of various pharmaceuticals and are known for their wide range of biological activities . The tetrazole group is a five-membered ring containing four nitrogen atoms, often used in drug design as a bioisostere for the carboxylic acid functional group . The chlorophenyl group is a common moiety in medicinal chemistry, known for its bioactive properties .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as X-ray diffraction, NMR, and IR spectroscopy . The presence of the tetrazole ring, the ester group, and the chlorophenyl group would all have characteristic features in the spectroscopic data.Chemical Reactions Analysis
The chemical reactivity of similar compounds would be influenced by the functional groups present. For example, the ester group could undergo hydrolysis, the tetrazole ring might participate in nucleophilic substitution reactions, and the chlorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and solubility would depend on the specific structure of the compound .Aplicaciones Científicas De Investigación
Antinociceptive Mechanisms
The compound has been investigated for its potential antinociceptive effects . The study employed various nociceptive assays in mice to elucidate the compound’s antinociceptive mechanisms . The results showed that oral administration of the compound led to a dose-dependent and significant inhibition of nociceptive effects across all evaluated models .
Interaction with Various Receptors
The efficacy of the compound’s antinociceptive potential was significantly counteracted by specific antagonists directed at adenosinergic, alpha-2 adrenergic, and cholinergic receptors . This suggests that the compound interacts with these receptors to exert its antinociceptive effects .
Involvement in ATP-sensitive Potassium Channels
The compound’s antinociceptive activity was also significantly counteracted by glibenclamide, an ATP-sensitive potassium channel inhibitor . This indicates that the compound may be involved in the modulation of ATP-sensitive potassium channels .
Limited Interaction with Opioidergic and Serotoninergic Receptors
Antagonists aimed at opioidergic and serotoninergic receptors had poor utility in inhibiting the compound’s antinociceptive activity . This suggests that the compound may have limited interaction with these receptors .
Potential Dopaminergic Effects
The dopaminergic receptor antagonist haloperidol potentiated locomotor abnormalities associated with the compound’s treatment . This suggests that the compound may have some dopaminergic effects .
Antipsoriatic Efficacy
The compound is a synthetic benzoxazole derivative with established antipsoriatic efficacy . This makes it a potential candidate for the treatment of psoriasis .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[[2-(4-chlorophenyl)tetrazole-5-carbonyl]-methylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O3/c1-22(14-6-4-3-5-13(14)17(25)26-2)16(24)15-19-21-23(20-15)12-9-7-11(18)8-10-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHDHQQVNGMWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-(4-chlorophenyl)-N-methyl-2H-tetrazole-5-carboxamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

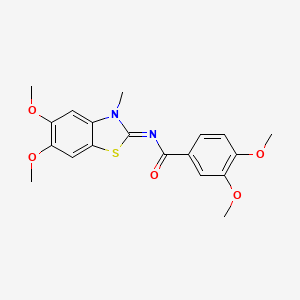

![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2868909.png)
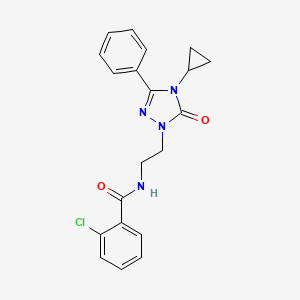
![(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-1-carboxamide](/img/structure/B2868912.png)
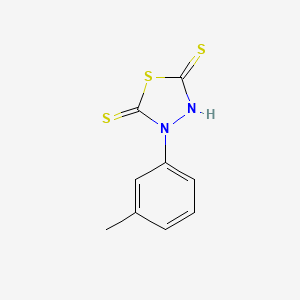
![3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2868914.png)
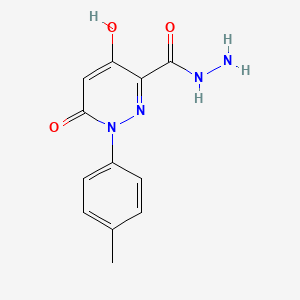

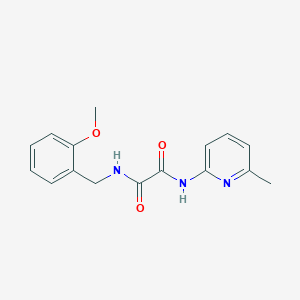


![4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2868925.png)
